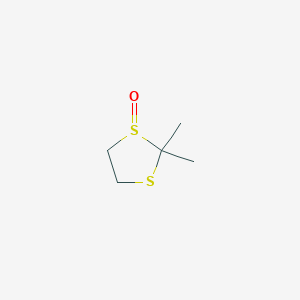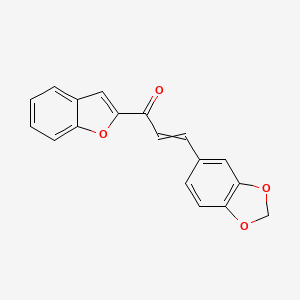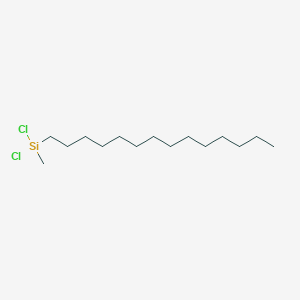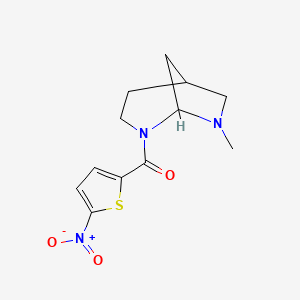
1,3-Cyclohexanedione, 2-(1,3-benzodithiol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclohexanedione, 2-(1,3-benzodithiol-2-yl)- is an organic compound that features a cyclohexanedione core substituted with a benzodithiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 2-(1,3-benzodithiol-2-yl)- typically involves the reaction of 1,3-cyclohexanedione with 1,3-benzodithiol. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. For example, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclohexanedione, 2-(1,3-benzodithiol-2-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The benzodithiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield different reduced forms of the benzodithiol group.
Applications De Recherche Scientifique
1,3-Cyclohexanedione, 2-(1,3-benzodithiol-2-yl)- has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Cyclohexanedione, 2-(1,3-benzodithiol-2-yl)- involves its interaction with specific molecular targets and pathways. The benzodithiol group can interact with various enzymes and proteins, potentially leading to changes in their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have specific binding sites and mechanisms of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclohexanedione: A simpler compound without the benzodithiol group.
2-Methyl-1,3-cyclohexanedione: A methyl-substituted derivative.
5,5-Dimethyl-1,3-cyclohexanedione: Another derivative with two methyl groups.
Uniqueness
1,3-Cyclohexanedione, 2-(1,3-benzodithiol-2-yl)- is unique due to the presence of the benzodithiol group, which imparts different chemical and physical properties compared to its simpler analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
59376-01-1 |
|---|---|
Formule moléculaire |
C13H12O2S2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2-(1,3-benzodithiol-2-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H12O2S2/c14-8-4-3-5-9(15)12(8)13-16-10-6-1-2-7-11(10)17-13/h1-2,6-7,12-13H,3-5H2 |
Clé InChI |
INKGSUGKDMZNMV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(C(=O)C1)C2SC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)

![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)







![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)
